Atglistatin Atglistatin Atglistatin is a potent and selective adipose triglyceride lipase (ATGL) inhibitor. ATGL is rate limiting in the mobilization of fatty acids from cellular triglyceride stores. This central role in lipolysis marks ATGL as an interesting pharmacological target as deregulated fatty acid metabolism is closely linked to dyslipidemic and metabolic disorders. Atglistatin is selective for ATGL and reduces fatty acid mobilization in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 1469924-27-3
VCID: VC0519662
InChI: InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21)
SMILES: CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C
Molecular Formula: C17H21N3O
Molecular Weight: 283.37

Atglistatin

CAS No.: 1469924-27-3

Inhibitors

VCID: VC0519662

Molecular Formula: C17H21N3O

Molecular Weight: 283.37

Purity: >98% (or refer to the Certificate of Analysis)

Atglistatin - 1469924-27-3

CAS No. 1469924-27-3
Product Name Atglistatin
Molecular Formula C17H21N3O
Molecular Weight 283.37
IUPAC Name 3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea
Standard InChI InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21)
Standard InChIKey AWOPBSAJHCUSAS-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C
Appearance white to off-white solid powder
Description Atglistatin is a potent and selective adipose triglyceride lipase (ATGL) inhibitor. ATGL is rate limiting in the mobilization of fatty acids from cellular triglyceride stores. This central role in lipolysis marks ATGL as an interesting pharmacological target as deregulated fatty acid metabolism is closely linked to dyslipidemic and metabolic disorders. Atglistatin is selective for ATGL and reduces fatty acid mobilization in vitro and in vivo.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Atglistatin
Reference 1: MacPherson RE, Dragos SM, Ramos S, Sutton C, Frendo-Cumbo S, Castellani L, Watt MJ, Perry CG, Mutch DM, Wright DC. Reduced ATGL-mediated lipolysis attenuates β-adrenergic-induced AMPK signaling, but not the induction of PKA-targeted genes, in adipocytes and adipose tissue. Am J Physiol Cell Physiol. 2016 Aug 1;311(2):C269-76. doi: 10.1152/ajpcell.00126.2016. Epub 2016 Jun 29. PubMed PMID: 27357546.
2: Tuohetahuntila M, Molenaar MR, Spee B, Brouwers JF, Houweling M, Vaandrager AB, Helms JB. ATGL and DGAT1 are involved in the turnover of newly synthesized triacylglycerols in hepatic stellate cells. J Lipid Res. 2016 Jul;57(7):1162-74. doi: 10.1194/jlr.M066415. Epub 2016 May 14. PubMed PMID: 27179362; PubMed Central PMCID: PMC4918846.
3: Roy PP, D'Souza K, Cuperlovic-Culf M, Kienesberger PC, Touaibia M. New Atglistatin closely related analogues: Synthesis and structure-activity relationship towards adipose triglyceride lipase inhibition. Eur J Med Chem. 2016 Aug 8;118:290-8. doi: 10.1016/j.ejmech.2016.04.021. Epub 2016 Apr 10. PubMed PMID: 27155760.
4: Lee SJ, Duncan DS, Echevarria FD, McLaughlin WM, Hatcher JB, Sappington RM. Pressure-Induced Alterations in PEDF and PEDF-R Expression: Implications for Neuroprotective Signaling in Glaucoma. J Clin Exp Ophthalmol. 2015 Oct;6(5). pii: 491. Epub 2015 Oct 27. PubMed PMID: 26807306; PubMed Central PMCID: PMC4721587.
5: Iglesias J, Lamontagne J, Erb H, Gezzar S, Zhao S, Joly E, Truong VL, Skorey K, Crane S, Madiraju SR, Prentki M. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors. J Lipid Res. 2016 Jan;57(1):131-41. doi: 10.1194/jlr.D058438. Epub 2015 Sep 30. PubMed PMID: 26423520; PubMed Central PMCID: PMC4689331.
6: Kobayashi H, Nishimura H, Matsumoto K, Yoshida M. Identification of the determinants of 2-deoxyglucose sensitivity in cancer cells by shRNA library screening. Biochem Biophys Res Commun. 2015 Nov 6;467(1):121-7. doi: 10.1016/j.bbrc.2015.09.106. Epub 2015 Sep 25. PubMed PMID: 26403972.
7: Zagani R, El-Assaad W, Gamache I, Teodoro JG. Inhibition of adipose triglyceride lipase (ATGL) by the putative tumor suppressor G0S2 or a small molecule inhibitor attenuates the growth of cancer cells. Oncotarget. 2015 Sep 29;6(29):28282-95. doi: 10.18632/oncotarget.5061. PubMed PMID: 26318046; PubMed Central PMCID: PMC4695060.
8: Zhang H, Sun T, Jiang X, Yu H, Wang M, Wei T, Cui H, Zhuang W, Liu Z, Zhang Z, Dong H. PEDF and PEDF-derived peptide 44mer stimulate cardiac triglyceride degradation via ATGL. J Transl Med. 2015 Feb 21;13:68. doi: 10.1186/s12967-015-0432-1. PubMed PMID: 25890298; PubMed Central PMCID: PMC4344780.
9: Cerk IK, Salzburger B, Boeszoermenyi A, Heier C, Pillip C, Romauch M, Schweiger M, Cornaciu I, Lass A, Zimmermann R, Zechner R, Oberer M. A peptide derived from G0/G1 switch gene 2 acts as noncompetitive inhibitor of adipose triglyceride lipase. J Biol Chem. 2014 Nov 21;289(47):32559-70. doi: 10.1074/jbc.M114.602599. Epub 2014 Sep 25. PubMed PMID: 25258314; PubMed Central PMCID: PMC4239610.
10: Mayer N, Schweiger M, Romauch M, Grabner GF, Eichmann TO, Fuchs E, Ivkovic J, Heier C, Mrak I, Lass A, Höfler G, Fledelius C, Zechner R, Zimmermann R, Breinbauer R. Development of small-molecule inhibitors targeting adipose triglyceride lipase. Nat Chem Biol. 2013 Dec;9(12):785-7. doi: 10.1038/nchembio.1359. Epub 2013 Oct 6. PubMed PMID: 24096302; PubMed Central PMCID: PMC3829776.
PubChem Compound 71699712
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator